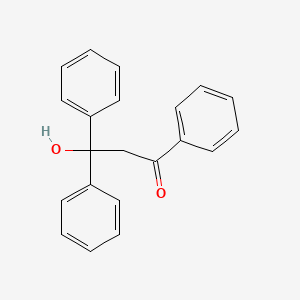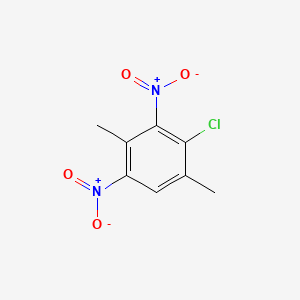
2-Chloro-1,4-dimethyl-3,5-dinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1,4-dimethyl-3,5-dinitrobenzene is an aromatic compound characterized by the presence of chloro, methyl, and nitro substituents on a benzene ring. This compound is notable for its applications in various chemical reactions and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,4-dimethyl-3,5-dinitrobenzene typically involves nitration and chlorination reactions. One common method is the nitration of 1,4-dimethylbenzene (p-xylene) followed by chlorination. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 3 and 5 positions of the benzene ring. The subsequent chlorination can be achieved using chlorine gas or other chlorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,4-dimethyl-3,5-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing nitro groups makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Strong nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or chemical reductants like tin(II) chloride (SnCl₂) are employed.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are typical oxidizing agents.
Major Products
Nucleophilic Aromatic Substitution: Substituted aromatic compounds with nucleophiles replacing the chloro group.
Reduction: 2-Chloro-1,4-dimethyl-3,5-diaminobenzene.
Oxidation: 2-Chloro-1,4-dicarboxy-3,5-dinitrobenzene.
Scientific Research Applications
2-Chloro-1,4-dimethyl-3,5-dinitrobenzene is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-1,4-dimethyl-3,5-dinitrobenzene involves its interaction with nucleophiles and electrophiles due to the presence of electron-withdrawing nitro groups and the electron-donating methyl groups. These interactions facilitate various substitution and addition reactions. The compound can also act as an inhibitor in biochemical pathways by binding to specific enzymes and altering their activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrochlorobenzene: Similar in structure but lacks the methyl groups.
1,2-Dichloro-4-nitrobenzene: Contains two chloro groups and one nitro group.
Uniqueness
2-Chloro-1,4-dimethyl-3,5-dinitrobenzene is unique due to the combination of chloro, methyl, and nitro groups, which confer distinct reactivity patterns and applications. The presence of both electron-withdrawing and electron-donating groups allows for a diverse range of chemical reactions and makes it a valuable compound in synthetic chemistry and research .
Properties
CAS No. |
71491-47-9 |
|---|---|
Molecular Formula |
C8H7ClN2O4 |
Molecular Weight |
230.60 g/mol |
IUPAC Name |
2-chloro-1,4-dimethyl-3,5-dinitrobenzene |
InChI |
InChI=1S/C8H7ClN2O4/c1-4-3-6(10(12)13)5(2)8(7(4)9)11(14)15/h3H,1-2H3 |
InChI Key |
GPBXOXQYKHJRCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)[N+](=O)[O-])C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


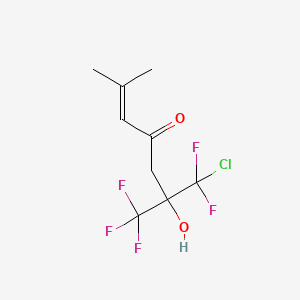
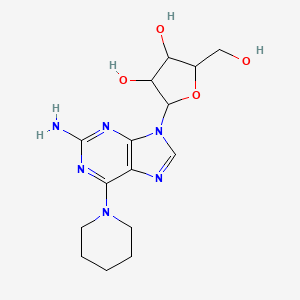

![n,n-Bis{[(4-chlorophenyl)sulfanyl]methyl}-2-methylpropan-2-amine](/img/structure/B13999303.png)
![N-[2-methyl-4-[[3-methyl-4-(3-oxobutanoylamino)phenyl]methyl]phenyl]-3-oxobutanamide](/img/structure/B13999318.png)
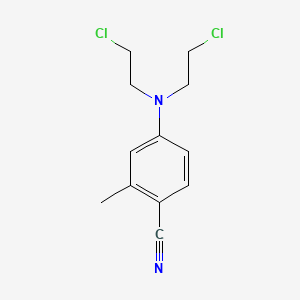
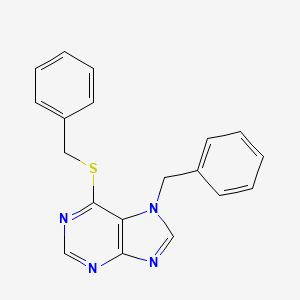
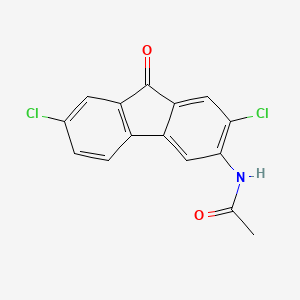




![1-(2,4-dichlorophenyl)-N-[4-[(2,4-dichlorophenyl)methylideneamino]piperazin-1-yl]methanimine](/img/structure/B13999375.png)
